molecular formula C10H12ClNS B1421054 3-(4-Chlorophenyl)thiomorpholine CAS No. 1082847-79-7

3-(4-Chlorophenyl)thiomorpholine

Cat. No. B1421054
M. Wt: 213.73 g/mol
InChI Key: DUVLSFRFDBIYIC-UHFFFAOYSA-N
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Description

“3-(4-Chlorophenyl)thiomorpholine” is a chemical compound with the molecular formula C10H12ClNS . It is a part of the class of compounds known as halogenated heterocycles .


Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)thiomorpholine” includes a thiomorpholine ring attached to a 4-chlorophenyl group . The compound has a molecular weight of 213.73 . More detailed structural analysis would require specific experimental data or computational modeling.

Scientific Research Applications

Antimicrobial Activity

One study focused on the synthesis and antimicrobial activity of thiomorpholine derivatives, including those related to 3-(4-Chlorophenyl)thiomorpholine. These derivatives were synthesized through nucleophilic substitution reactions and evaluated for their antimicrobial properties. The research aimed to develop molecules with increased microbial intracellular concentration and decreased microbial resistance, indicating the potential of thiomorpholine derivatives in therapeutic applications (D. Kardile & N. Kalyane, 2010).

Medicinal Chemistry Building Blocks

Another significant application is in medicinal chemistry, where novel bridged bicyclic thiomorpholines serve as potentially useful building blocks. These compounds, including variations of 3-(4-Chlorophenyl)thiomorpholine, have shown interesting biological profiles, suggesting their utility in developing new therapeutic agents. The synthesis of these building blocks from inexpensive materials highlights the versatility and accessibility of thiomorpholine derivatives in drug discovery (Daniel P. Walker & D. J. Rogier, 2013).

Crystal Structure and Optoelectronic Properties

The crystal structure of compounds related to 3-(4-Chlorophenyl)thiomorpholine, such as dimethomorph, has been studied, providing insights into their chemical properties and potential applications in materials science. These studies contribute to our understanding of the structural characteristics that influence the activity and functionality of thiomorpholine derivatives (Gihaeng Kang et al., 2015).

Enzyme Inhibition and Sensing Applications

Thiourea derivatives, including those with the 3-(4-Chlorophenyl)thiomorpholine structure, have been identified as efficient enzyme inhibitors and sensors for mercury. Their simple structure belies their effectiveness in these roles, showcasing the potential of thiomorpholine derivatives in biochemical and environmental monitoring applications (F. Rahman et al., 2021).

Environmental Science Applications

In environmental science, derivatives of 3-(4-Chlorophenyl)thiomorpholine have been investigated for their adsorption properties, particularly in the context of removing pesticides from wastewater. Such studies underscore the environmental relevance of thiomorpholine derivatives, highlighting their potential as low-cost, effective solutions for water purification (Stéphanie Boudesocque et al., 2008).

Future Directions

The future directions for research on “3-(4-Chlorophenyl)thiomorpholine” could include further exploration of its synthesis, structural analysis, chemical reactions, mechanism of action, and safety profile. Additionally, its potential biological activities could be explored further .

properties

IUPAC Name

3-(4-chlorophenyl)thiomorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNS/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10/h1-4,10,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUVLSFRFDBIYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)thiomorpholine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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